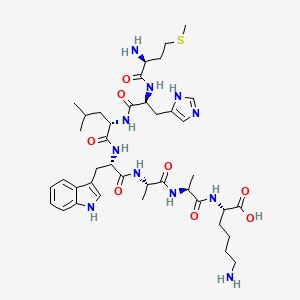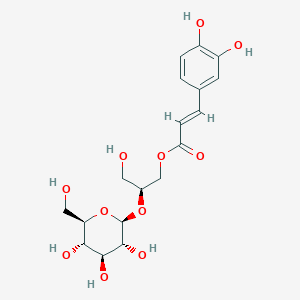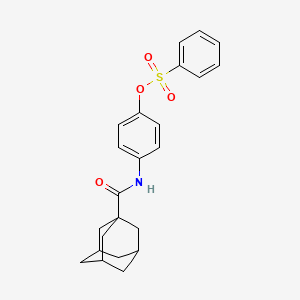
Enpp/Carbonic anhydrase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enpp/Carbonic anhydrase-IN-1 is a potent inhibitor of both ectonucleotide pyrophosphatase/phosphodiesterase (Enpp) and carbonic anhydrase enzymes. This compound exhibits significant antiproliferative activity against cancer cells while maintaining low cytotoxicity towards normal cells . It is known for its ability to induce apoptosis in cancer cells, making it a valuable tool in cancer research and potential therapeutic applications .
Méthodes De Préparation
The synthesis of Enpp/Carbonic anhydrase-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. . Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques used in pharmaceutical manufacturing.
Analyse Des Réactions Chimiques
Enpp/Carbonic anhydrase-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Enpp/Carbonic anhydrase-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study enzyme inhibition and the mechanisms of enzyme-catalyzed reactions.
Biology: It helps in understanding the role of Enpp and carbonic anhydrase enzymes in various biological processes.
Mécanisme D'action
Enpp/Carbonic anhydrase-IN-1 exerts its effects by inhibiting the activity of Enpp and carbonic anhydrase enzymes. These enzymes play crucial roles in various physiological processes, including purinergic signaling and the regulation of pH balance . By inhibiting these enzymes, the compound disrupts these processes, leading to the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the binding of the compound to the active sites of the enzymes, thereby preventing their normal function .
Comparaison Avec Des Composés Similaires
Enpp/Carbonic anhydrase-IN-1 is unique due to its dual inhibitory activity against both Enpp and carbonic anhydrase enzymes. Similar compounds include:
Sulfonamide-based inhibitors: These compounds primarily target carbonic anhydrase enzymes and are used in the treatment of conditions like glaucoma and epilepsy.
Phosphodiesterase inhibitors: These compounds target enzymes involved in the breakdown of cyclic nucleotides and are used in the treatment of various cardiovascular and respiratory conditions.
This compound stands out due to its selective antiproliferative activity for cancer cells and its low cytotoxicity against normal cells .
Propriétés
Formule moléculaire |
C23H25NO4S |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
[4-(adamantane-1-carbonylamino)phenyl] benzenesulfonate |
InChI |
InChI=1S/C23H25NO4S/c25-22(23-13-16-10-17(14-23)12-18(11-16)15-23)24-19-6-8-20(9-7-19)28-29(26,27)21-4-2-1-3-5-21/h1-9,16-18H,10-15H2,(H,24,25) |
Clé InChI |
NYTJZFKTUQYXEN-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B12390728.png)

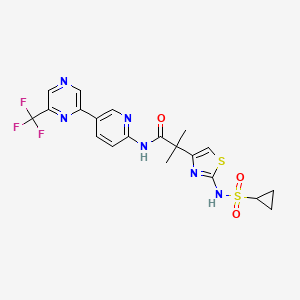
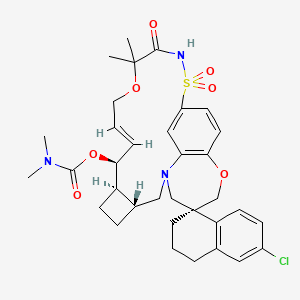
![4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12390746.png)
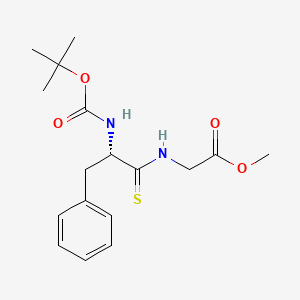
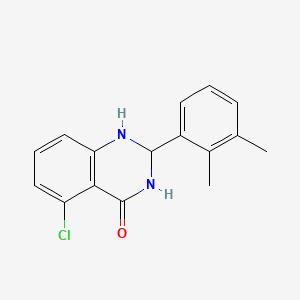
![[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone](/img/structure/B12390772.png)
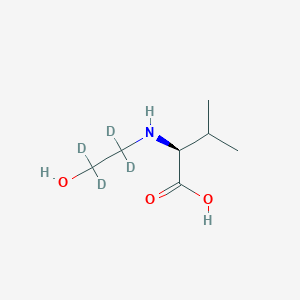
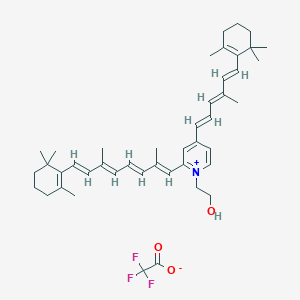
![(1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol](/img/structure/B12390803.png)
